3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate
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Overview
Description
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a perfluorophenyl thio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the perfluorophenyl thio group: This step involves the nucleophilic substitution reaction where a perfluorophenyl thiol reacts with the pyrazole intermediate.
Formation of the furan-2-carboxylate: This is typically done through esterification reactions involving furan-2-carboxylic acid and an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the perfluorophenyl thio group.
Reduction: Reduction reactions can occur at the carbonyl group in the furan-2-carboxylate moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The perfluorophenyl thio group can enhance the compound’s ability to penetrate cell membranes, while the pyrazole and furan rings may interact with specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-((phenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate: Similar structure but lacks the perfluorophenyl group.
3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl thiophene-2-carboxylate: Similar structure but contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the perfluorophenyl thio group in 3-methyl-4-((perfluorophenyl)thio)-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
[5-methyl-4-(2,3,4,5,6-pentafluorophenyl)sulfanyl-2-phenylpyrazol-3-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F5N2O3S/c1-10-18(32-19-16(25)14(23)13(22)15(24)17(19)26)20(31-21(29)12-8-5-9-30-12)28(27-10)11-6-3-2-4-7-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQICZRHQCYHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=C(C(=C(C(=C2F)F)F)F)F)OC(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F5N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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